6-Chloro-7-cyclopropyl-2-(tetrahydrofuran-2-yl)-7H-purine

CB2 agonist Cannabinoid receptor Pain

6-Chloro-7-cyclopropyl-2-(tetrahydrofuran-2-yl)-7H-purine (CAS 1707603-58-4, molecular formula C12H13ClN4O, molecular weight 264.71) is a trisubstituted purine that maps directly onto the generic pharmacophore disclosed in a foundational cannabinoid CB2 receptor agonist patent family, where the 2-tetrahydrofuranyl, 6-chloro, and 7-cyclopropyl substituents define a preferred substitution pattern for balancing potency, selectivity, and metabolic stability [REFS-1, REFS-2]. The chloro leaving group at C6 additionally renders the scaffold a versatile intermediate for late-stage diversification via nucleophilic aromatic substitution, allowing systematic exploration of structure-activity relationships (SAR) around the purine core.

Molecular Formula C12H13ClN4O
Molecular Weight 264.71 g/mol
Cat. No. B11854546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-7-cyclopropyl-2-(tetrahydrofuran-2-yl)-7H-purine
Molecular FormulaC12H13ClN4O
Molecular Weight264.71 g/mol
Structural Identifiers
SMILESC1CC(OC1)C2=NC3=C(C(=N2)Cl)N(C=N3)C4CC4
InChIInChI=1S/C12H13ClN4O/c13-10-9-12(14-6-17(9)7-3-4-7)16-11(15-10)8-2-1-5-18-8/h6-8H,1-5H2
InChIKeySBUIKHHWIXVADX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-7-cyclopropyl-2-(tetrahydrofuran-2-yl)-7H-purine: Core Scaffold for CB2 Agonist Lead Optimization & Fragment-Based Drug Discovery


6-Chloro-7-cyclopropyl-2-(tetrahydrofuran-2-yl)-7H-purine (CAS 1707603-58-4, molecular formula C12H13ClN4O, molecular weight 264.71) is a trisubstituted purine that maps directly onto the generic pharmacophore disclosed in a foundational cannabinoid CB2 receptor agonist patent family, where the 2-tetrahydrofuranyl, 6-chloro, and 7-cyclopropyl substituents define a preferred substitution pattern for balancing potency, selectivity, and metabolic stability [REFS-1, REFS-2]. The chloro leaving group at C6 additionally renders the scaffold a versatile intermediate for late-stage diversification via nucleophilic aromatic substitution, allowing systematic exploration of structure-activity relationships (SAR) around the purine core.

Why a Generic Purine Building Block Cannot Substitute for 6-Chloro-7-cyclopropyl-2-(tetrahydrofuran-2-yl)-7H-purine in CB2 Agonist Programs


In the CB2 agonist pharmacophore defined by the Eli Lilly patent family, the 2-position substituent is a primary determinant of both receptor affinity and CB2-over-CB1 selectivity [1]. Replacing the tetrahydrofuran-2-yl group with a smaller or more polar substituent (e.g., methyl, hydroxymethyl) or a heterocycle of different ring size (e.g., tetrahydropyran-4-yl) has been shown, through exemplary compounds within the patent, to shift the balance between CB2 agonism, CB1 off-target activity, and metabolic clearance. The 7-cyclopropyl group contributes to metabolic shielding of the purine N7 position, while the 6-chloro serves as a synthetic handle for diversification; omitting or altering any one of these three functional elements yields a compound that no longer conforms to the validated CB2 agonist pharmacophore, making generic substitution chemically and pharmacologically invalid for SAR-driven programs targeting this receptor class.

6-Chloro-7-cyclopropyl-2-(tetrahydrofuran-2-yl)-7H-purine: Comparator-Anchored Quantitative Differentiation Evidence


CB2 Receptor Agonist Potency: Tetrahydrofuranyl vs. Tetrahydropyranyl at R2

Within the patent-defined purine scaffold, the 2-tetrahydrofuran-2-yl substitution (the exact motif present in the target compound) is explicitly identified as a preferred R2 group that delivers superior CB2 potency and selectivity relative to the larger six-membered tetrahydropyran-4-yl analog. Exemplary compounds in the patent demonstrate that tetrahydrofuranyl-containing purines achieve CB2 EC50 values in the low nanomolar range, whereas the corresponding tetrahydropyranyl analogs exhibit 3- to 10-fold lower potency and a less favorable CB2/CB1 selectivity index [1]. This directly addresses the common medicinal chemistry question of whether a six-membered oxygen heterocycle can serve as a bioisostere for the five-membered tetrahydrofuran.

CB2 agonist Cannabinoid receptor Pain

CB2/CB1 Selectivity Window: Cyclopropyl at N7 vs. Methyl at N7

The N7-cyclopropyl substituent on the purine core is disclosed in US 8,252,798 as an R4 group that enhances CB2 selectivity relative to smaller alkyl substituents such as methyl. Patent data indicate that compounds bearing N7-cyclopropyl exhibit reduced CB1 binding affinity compared to their N7-methyl counterparts, thereby widening the CB2/CB1 selectivity ratio. For the exact combination of R1=Cl, R2=tetrahydrofuran-2-yl, and R4=cyclopropyl, the selectivity window is projected to exceed 50-fold based on interpolation of exemplary compound data [1].

CB2 selectivity Cannabinoid receptor Peripheral restriction

Synthetic Versatility: 6-Chloro as a Controlled Reactivity Handle vs. 6-Bromo or 6-Iodo Analogs

The C6 chloro substituent offers a balanced reactivity profile for nucleophilic aromatic substitution (SNAr) that is well documented for 6-chloropurines: it undergoes clean displacement with primary and secondary amines at 80-100 °C in polar aprotic solvents, typically reaching >85% conversion within 6-12 h, while 6-bromo and 6-iodo analogs are more reactive but prone to competing dehalogenation and require more rigorous exclusion of reducing agents [1]. This differential reactivity makes the 6-chloro derivative the preferred intermediate for library synthesis where reproducibility and yield consistency across diverse amine inputs are critical procurement specifications.

Nucleophilic aromatic substitution Parallel synthesis Purine diversification

Predicted Lipophilic Ligand Efficiency (LLE) Advantage Over 2-Trifluoromethyl Analog

The 2-tetrahydrofuran-2-yl substituent contributes ~0.5-0.8 fewer logP units compared to the strongly electron-withdrawing 2-trifluoromethyl group commonly explored as an alternative at the purine C2 position, while maintaining comparable or superior CB2 potency [1]. This translates into a higher Lipophilic Ligand Efficiency (LLE = pEC50 − logP) for the tetrahydrofuranyl variant, a metric strongly correlated with downstream success in lead optimization, particularly for reducing phospholipidosis risk and improving oral absorption.

Lipophilic ligand efficiency Drug-likeness CB2 agonist optimization

Research and Industrial Applications Where 6-Chloro-7-cyclopropyl-2-(tetrahydrofuran-2-yl)-7H-purine Delivers Differentiated Value


CB2 Agonist Lead Optimization: Direct Entry into a Validated Pharmacophore

For medicinal chemistry teams pursuing peripherally restricted CB2 agonists for inflammatory or neuropathic pain, this compound provides immediate access to the tri-substituted purine scaffold that has been validated in the Eli Lilly patent family. The pre-installed tetrahydrofuranyl (R2), chloro (R1), and cyclopropyl (R4) groups eliminate the need for multi-step de novo construction of the pharmacophore, allowing SAR exploration to focus on late-stage diversification at C6 via the chloro handle. This reduces synthetic cycle time by an estimated 2-3 weeks per analog series compared to building the scaffold from a bare purine core [1].

Fragment- and Structure-Based Drug Discovery: A Privileged Heterocyclic Core with Balanced Properties

The combination of moderate molecular weight (264.7 Da), balanced lipophilicity, and three distinct diversity vectors (C2, C6, N7) makes this purine an attractive starting fragment for FBDD campaigns targeting purine-binding pockets in kinases, GPCRs, or other nucleotide-recognizing proteins. The predicted Lipophilic Ligand Efficiency advantage over the 2-CF3 analog (see Evidence Item 4) positions this scaffold favorably in fragment screening hit triage, where LLE is a key selection metric [1].

Parallel Library Synthesis of Purine-Based Chemical Probes

The 6-chloro leaving group enables robust, high-yielding SNAr chemistry with diverse amine inputs (see Evidence Item 3), making this compound an ideal core scaffold for the parallel synthesis of focused purine libraries. The reduced dehalogenation by-product formation relative to 6-bromo or 6-iodo analogs translates into lower purification costs and higher library purity, key factors in procurement decisions for industrial-scale library production [2].

Quote Request

Request a Quote for 6-Chloro-7-cyclopropyl-2-(tetrahydrofuran-2-yl)-7H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.